![molecular formula C20H18N4O5S B2822940 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1251698-73-3](/img/structure/B2822940.png)
2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an imidazolidinone ring, and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to a rigid and possibly planar structure .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the imidazolidinone ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Evaluation
Anticonvulsant Activities : A study explored the anticonvulsant properties of similar compounds, finding that derivatives containing heteroaromatic groups exhibited significant protection against induced seizures in mice, rivaling phenytoin's efficacy (Kohn et al., 1993).
Antimicrobial and Antiviral Activities : Another research synthesized new derivatives and assessed them for antimicrobial, antitubercular, and antiviral activities. Some compounds displayed good antibacterial and antifungal activities, though none were effective against HIV-1 (Shaikh et al., 2015).
Antitumor Activity : Derivatives of similar chemical structures were synthesized and evaluated for antitumor activity against various human tumor cell lines, with some compounds showing considerable anticancer activity (Yurttaş et al., 2015).
Antioxidant and Anti-inflammatory Properties : Novel thiazolidinedione derivatives were synthesized and assessed for their anti-inflammatory and antioxidant activities, showing promising results in various assays (Koppireddi et al., 2013).
Antibacterial Activities : A study focused on the synthesis of novel derivatives and evaluated their antibacterial activity against various bacteria, with some compounds demonstrating significant efficacy (Trotsko et al., 2018).
Mecanismo De Acción
Target of Action
Compounds containing sulfonamide and benzodioxane fragments have been known to exhibit antibacterial properties . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have shown to inhibit the growth of bacterial biofilms, particularly againstEscherichia coli and Bacillus subtilis . This suggests that the compound may interact with bacterial cells, disrupting their ability to form biofilms, which are protective structures that enhance their survival and resistance to antibiotics.
Biochemical Pathways
The inhibition of biofilm formation suggests that it may interfere with the quorum sensing pathways in bacteria, which are responsible for biofilm formation and maintenance .
Pharmacokinetics
The compound’s predicted density is 1151±006 g/cm3, and its predicted boiling point is 2832±390 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, particularly through the disruption of biofilm formation . This could potentially lead to increased susceptibility of the bacteria to other antibiotics or the host’s immune system.
Propiedades
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-18(22-19-21-14(12-30-19)15-2-1-7-27-15)11-23-5-6-24(20(23)26)13-3-4-16-17(10-13)29-9-8-28-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKGRLMBXMKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

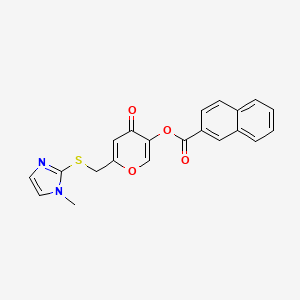
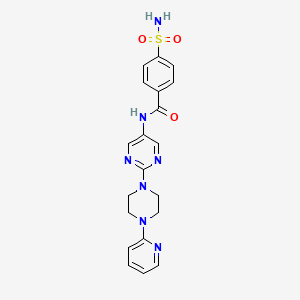
![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)
![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)

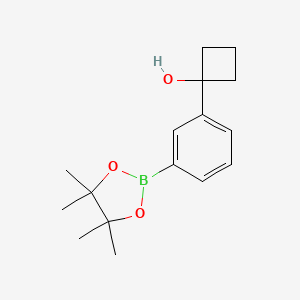
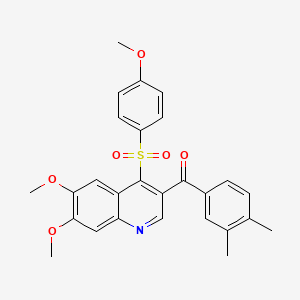
![3-(2-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2822871.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)
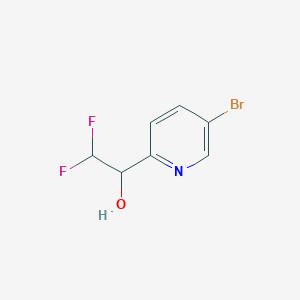
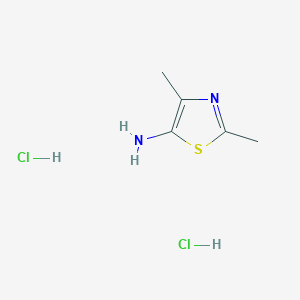


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)